molecular formula C18H28N2O5 B3929916 3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one

3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one

Cat. No.: B3929916
M. Wt: 352.4 g/mol
InChI Key: WJDFDNYPPJDXPA-UHFFFAOYSA-N
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Description

3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a morpholine ring, and a dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Dioxine Moiety: The dioxine ring can be synthesized through the cyclization of appropriate dihydroxy compounds under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often constructed via a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.

    Morpholine Ring Introduction: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor is reacted with morpholine.

    Final Coupling: The final step involves coupling the dioxine, piperidine, and morpholine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine or morpholine rings to form N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxides of the piperidine or morpholine rings.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its functional groups can be modified to create new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving its target pathways.

Mechanism of Action

The mechanism of action of 3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and thereby affecting cellular processes. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-piperidin-4-ylpropan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-pyrrolidin-4-ylpropan-1-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one provides unique chemical properties, such as increased solubility and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5/c1-14-17(25-12-11-24-14)18(22)20-6-2-3-15(13-20)4-5-16(21)19-7-9-23-10-8-19/h15H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDFDNYPPJDXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OCCO1)C(=O)N2CCCC(C2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-(6-Methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one

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